4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 7, and two methyl groups at position 3 on the indole ring. The compound’s unique structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-difluoroindole and 3,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The fluorine atoms at positions 4 and 7 can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized indole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoroindole: Shares the fluorine substitution pattern but lacks the dimethyl groups.
3,3-Dimethylindole: Contains the dimethyl groups but lacks the fluorine atoms.
4,7-Difluoro-1H-indole: Similar fluorine substitution but without the dihydro and dimethyl modifications.
Uniqueness
4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the combination of fluorine and dimethyl substitutions, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
4,7-difluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
JWNWFTMHQZOBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2NC1=O)F)F)C |
Origin of Product |
United States |
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